Zapoterin

Beschreibung

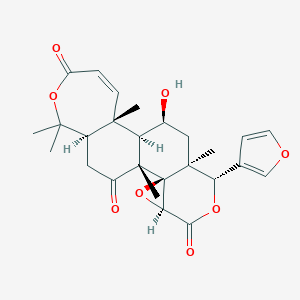

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKITZRRFNYRV-CHALWBKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331634 | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23885-43-0 | |

| Record name | (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zapoterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Sources and Isolation Methodologies of Zapoterin

Extraction Techniques for Zapoterin Isolation

Solvent-Based Extraction Strategies

Solvent-based extraction is a fundamental approach for isolating compounds from plant matrices. This involves using solvents to dissolve and separate the target compound from the plant material. For this compound, various solvents have been employed. Studies on Clausena excavata have utilized solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) for extraction chemfaces.com.

In the context of isolating compounds, including this compound, from Casimiroa edulis, ethanol (B145695) and ethyl acetate have been used for exhaustive extraction of plant material tandfonline.comtandfonline.com. The choice of solvent is crucial and often depends on the polarity of the target compound and the matrix. Traditional methods like Soxhlet extraction and heat reflux extraction are common solvent-based techniques that ensure thorough digestion of the plant material plantsjournal.comdergipark.org.tr. These methods often require significant amounts of solvent and can be time-consuming plantsjournal.commdpi.com.

Advanced Extraction Methods

To overcome the limitations of traditional solvent extraction, advanced techniques have been explored for isolating bioactive compounds from plant sources. While specific applications of all advanced methods directly for this compound were not extensively detailed in the search results, these methods offer potential advantages in terms of efficiency, solvent consumption, and extraction time. Advanced extraction techniques include Supercritical Fluid Extraction (SFE), Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) dergipark.org.trmdpi.comthepab.orgipp.ptmdpi.com.

SFE utilizes a supercritical fluid, often carbon dioxide, as the solvent thepab.orgchromatographyonline.comscispace.com. This technique is particularly suitable for extracting low to moderate polarity compounds and can offer selectivity mdpi.comchromatographyonline.comscispace.com. PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated pressure and temperature to enhance the extraction efficiency with liquid solvents plantsjournal.comdergipark.org.trmdpi.comthepab.org. UAE and MAE employ ultrasound and microwaves, respectively, to disrupt plant cell walls and improve the release of intracellular compounds into the solvent plantsjournal.comipp.ptresearchgate.net. These advanced methods are generally considered more environmentally friendly and efficient compared to conventional techniques mdpi.comipp.ptmdpi.com.

Chromatographic Purification Protocols

Following extraction, purification is a critical step to obtain this compound in a high state of purity. Chromatography is a widely used technique for this purpose, separating compounds based on their differential partitioning between a stationary phase and a mobile phase thermofisher.comsinobiological.comvwr.com. Various chromatographic methods have been applied in the isolation and purification of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful chromatographic technique offering high efficiency, sensitivity, and speed for the analysis and purification of compounds mdpi.com. It is commonly used in the analysis of plant extracts and fractions mdpi.com. HPLC has been employed in studies involving Casimiroa species for the determination and separation of various compounds, including those structurally related to this compound researchgate.nettandfonline.com. The versatility of HPLC allows for the separation of complex mixtures and the isolation of target compounds based on their polarity and interaction with the stationary phase sinobiological.com.

In one study, semi-preparative HPLC with a C18 column was used to isolate antioxidant compounds from Yellowball peel methanol (B129727) extract, where this compound was also analyzed scispace.com. The chromatographic conditions involved a water/acetonitrile mobile phase gradient scispace.com.

Here is a table summarizing example HPLC conditions that could be relevant for this compound purification based on related compound isolation:

| Column Type | Mobile Phase | Flow Rate | Temperature | Detection | Reference |

| C18 | Water/Acetonitrile gradient | 3 mL/min | 40 °C | UV | scispace.com |

| Silica (B1680970) gel column | CHCl3:MeOH (99:1 v/v) | - | - | - | tandfonline.comtandfonline.com |

Note: The specific HPLC conditions for direct preparative purification of this compound may vary depending on the source material and desired purity.

Flash Chromatography Techniques

Flash chromatography is a medium-pressure chromatographic technique often used for the rapid separation and purification of compounds from crude extracts before using higher-resolution methods like HPLC chromatographyonline.com. It typically utilizes silica gel as the stationary phase researchgate.netup.ac.za. In the isolation of compounds from Casimiroa edulis leaves, column chromatography on silica gel with solvent systems like chloroform:methanol was used, which is a technique related to flash chromatography tandfonline.comtandfonline.com. Flash column chromatography using silica gel has also been reported in the isolation of compounds from Clausena excavata researchgate.net.

Other Chromatographic Approaches (e.g., Supercritical Fluid Chromatography)

Besides HPLC and flash chromatography, other chromatographic methods can be applied in natural product isolation. Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid, commonly CO₂, as the mobile phase chromatographyonline.comscispace.com. SFC is known for its ability to separate thermally labile compounds and can be a greener alternative to normal-phase HPLC chromatographyonline.comscispace.comroutledge.com. While direct application of SFC specifically for this compound purification was not explicitly detailed in the search results, SFC is a recognized method for the separation of natural products and could potentially be applied to this compound scispace.comroutledge.comrroij.com.

Other chromatographic techniques mentioned in the context of natural product purification include size exclusion chromatography (SEC) and ion exchange chromatography, which separate compounds based on size and charge, respectively thermofisher.comsinobiological.comvwr.com. Preparative thin-layer chromatography (TLC) has also been used as a purification step in the isolation of compounds from Casimiroa edulis tandfonline.com.

Structural Elucidation and Analog Characterization of Zapoterin

Historical Context of Zapoterin Structural Determination

The structural determination of this compound involved a progression of investigations, moving from initial proposals based on chemical transformations and spectroscopic data to a definitive assignment utilizing advanced techniques.

Early Investigations and Proposed Structures

Initial studies on this compound, isolated from Casimiroa edulis, sought to elucidate its chemical formula and basic structural features. Early chemical transformations and spectroscopic considerations led to proposals for its structure. One such early suggestion indicated that this compound might be the 12α-hydroxy-isomer of obacunone (B191991), referred to as 12α-hydroxyobacunone. researchgate.net These early investigations laid the groundwork but required further refinement to definitively establish the compound's complex architecture.

Refinement and Definitive Structural Assignment (e.g., 12α-hydroxyobacunone)

The definitive structural assignment of this compound involved overcoming the ambiguities of earlier proposals. Through continued spectroscopic analysis and chemical studies, the structure was refined. The compound was ultimately confirmed to be 11β-hydroxyobacunone. researchgate.netrsc.orgrsc.org This confirmation was supported by techniques such as X-ray crystallography, which provided precise details of the molecule's arrangement in the crystal lattice. researchgate.net Furthermore, the application of the nuclear Overhauser effect (NOE) played a crucial role in confirming the stereochemistry at the C-11 position, providing direct evidence for the 11β-hydroxy structure. rsc.orgrsc.orgscribd.com This work superseded earlier suggestions, including the proposal of 12α-hydroxyobacunone, establishing 11β-hydroxyobacunone as the correct structure for this compound. researchgate.netrsc.orgscribd.com

Advanced Spectroscopic Methods in this compound Structure Elucidation

Advanced spectroscopic methods were indispensable in the detailed elucidation of this compound's structure, providing crucial information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the magnetic environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). nih.govchemconnections.org It was extensively used in the structural analysis of this compound and related limonoids. researchgate.nettandfonline.comunam.mx

Proton NMR (¹H NMR)

¹H NMR spectroscopy provides insights into the types of protons present in a molecule, their chemical environments, and their connectivity based on spin-spin coupling patterns and chemical shifts. In the study of this compound, ¹H NMR spectra were utilized to identify different proton environments within the limonoid skeleton, including those on carbon atoms adjacent to oxygen, methyl groups, and vinylic protons. researchgate.nettandfonline.comunam.mx Specific experiments, such as nuclear Overhauser effect (NOE) studies on this compound acetate (B1210297), were particularly informative. Irradiation of the CH-OAc signal resulted in an increase in the relative area of the C-1 vinyl proton doublet, and conversely, irradiation of the C-1 vinyl proton signal caused an increase in the relative area of the CH-OAc signal. These NOE correlations provided direct evidence for the spatial proximity of these protons, confirming the 11β-hydroxyobacunone structure. rsc.org

Carbon-13 NMR (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule, indicating the different types of carbon atoms and their chemical environments based on their chemical shifts. nih.govchemconnections.org Like ¹H NMR, ¹³C NMR was integral to the structural elucidation of this compound. researchgate.nettandfonline.comunam.mx The ¹³C NMR spectrum reveals signals for each unique carbon atom, with chemical shifts being influenced by factors such as hybridization state and the presence of electronegative atoms. chemconnections.org Analysis of the ¹³C NMR data, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allowed for the assignment of specific carbon signals and the determination of carbon-proton connectivities and long-range coupling, further supporting the proposed structure of this compound as 11β-hydroxyobacunone. tandfonline.comunam.mx

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by revealing correlations between different nuclei. princeton.eduharvard.educam.ac.uk These experiments plot intensity as a function of two frequencies, allowing for the identification of coupled nuclei and through-space interactions. cam.ac.uk

COSY (COrrelated SpectroscopY): This homonuclear 2D NMR experiment identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds. princeton.edusdsu.edu A COSY spectrum displays cross-peaks for coupled protons, enabling the tracing of coupling networks within the molecule. cam.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These heteronuclear 2D NMR experiments reveal one-bond correlations between protons and carbons (¹H-¹³C). princeton.edusdsu.edu HSQC spectra show cross-peaks connecting a proton signal to the signal of the carbon directly attached to it. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range correlations between protons and carbons, typically over two to four bonds. princeton.edusdsu.edu HMBC data is particularly useful for establishing connectivity across quaternary carbons and heteroatoms, helping to link different structural fragments identified from other NMR experiments. sdsu.eduox.ac.uk

NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear 2D NMR experiment provides information about through-space correlations between protons that are spatially close to each other (typically within 5-7 Å), regardless of the number of bonds separating them. princeton.edu This data is valuable for determining the relative stereochemistry and conformation of a molecule.

While specific detailed 2D NMR data for this compound was not extensively found in the search results, these techniques are standard in the structural elucidation of complex natural products like limonoids. researchgate.net Studies on related compounds and general NMR principles highlight the utility of these experiments in assigning chemical shifts and confirming connectivity. ox.ac.ukmdpi.comresearchgate.netpageplace.de

Computer-Assisted Structure Elucidation (CASE) Integration

Computer-Assisted Structure Elucidation (CASE) systems utilize software to process spectroscopic data, particularly NMR data, to generate possible chemical structures that are consistent with the experimental constraints. bruker.comacdlabs.com CASE software helps manage the input data and can propose and rank candidate structures, significantly aiding the structure elucidation process, especially for complex molecules or when data is ambiguous. meilerlab.orgbruker.comacdlabs.com These systems can evaluate all possible isomers that match the connectivity information derived from NMR experiments. bruker.com

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which can be used to infer structural details. utdallas.eduveeprho.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, often to several decimal places. veeprho.com This high mass accuracy allows for the determination of the elemental composition of the molecule or its fragments, which is crucial for confirming the molecular formula and identifying substructures. veeprho.comnih.gov HRMS is frequently used in conjunction with separation techniques like liquid chromatography for the analysis of complex samples. ub.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of liquid chromatography with the detection and structural information capabilities of mass spectrometry. hmdb.cawaters.comwikipedia.org LC-MS/MS involves multiple stages of mass analysis, where selected ions are fragmented, and the resulting fragment ions are analyzed. veeprho.com This provides more detailed structural information than single-stage MS and is particularly useful for analyzing complex mixtures and identifying compounds at low concentrations. nih.govwikipedia.org LC-MS is a routine technique, especially with the development of interfaces like electrospray ionization (ESI). nih.gov

Electrospray Ionization Mass Spectrometry (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that produces charged molecules with minimal fragmentation, making it suitable for analyzing polar and high molecular weight compounds. researchgate.netnih.govwaters.com When coupled with a Time-of-Flight (TOF) mass analyzer (ESI-TOF), it provides high mass accuracy and rapid acquisition of full-scan mass spectra. nih.govwaters.com ESI-TOF can accurately determine the mass of intact molecules and provides high resolution for distinguishing between ions with very similar mass-to-charge ratios. nih.gov The crystal structure of this compound (C₂₆H₃₀O₈) isolated from Casimiroa edulis has been determined, which would complement information obtained from techniques like ESI-TOF. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the interaction of infrared radiation with a molecule, providing information about the functional groups present. utdallas.edulibretexts.orgwikipedia.org Specific functional groups absorb IR radiation at characteristic frequencies, leading to vibrational excitations of the molecular bonds. libretexts.orgyoutube.com The resulting IR spectrum, which plots absorbance or transmittance against wavenumber, serves as a molecular fingerprint. wikipedia.org While IR spectroscopy does not provide detailed information about the entire molecular structure or formula, it is highly useful for identifying the presence or absence of specific functional groups within this compound. utdallas.edulibretexts.org The mid-infrared region (4000-400 cm⁻¹) is particularly useful for identifying functional groups, while the fingerprint region (400-1400 cm⁻¹) provides a unique pattern for a specific compound. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique used to measure the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum chem960.comnih.govresearchgate.net. This method is valuable in chemical analysis for identifying and quantifying compounds that absorb light in this range, known as chromophores nih.govresearchgate.net. The pattern of absorption at different wavelengths provides characteristic spectral data that can aid in structural elucidation and confirmation chem960.comnih.gov. UV data has been utilized in the structural studies of compounds isolated from Casimiroa edulis, the plant source from which this compound was first isolated foodb.canih.govnih.gov. While UV spectroscopy contributed to the understanding of this compound's structure, specific details of its UV absorption spectrum, such as λmax values, are not detailed in the currently available search results.

Chemical Transformation and Derivatization for Structural Confirmation

Chemical transformations and derivatization reactions are crucial steps in structural elucidation, allowing chemists to modify a compound in controlled ways to confirm the presence of specific functional groups and establish connectivity. This compound has been subjected to such transformations to support its structural assignment nih.govfishersci.cathegoodscentscompany.com.

Conversion to Monoacetate

One reported chemical transformation of this compound involves its conversion to a monoacetate derivative nih.govfishersci.cathegoodscentscompany.com. Acetylation typically targets hydroxyl groups, suggesting the presence of at least one hydroxyl functionality in the this compound molecule. This derivatization provides additional spectroscopic data (e.g., in NMR spectroscopy) that can help confirm the position and environment of the hydroxyl group. While the conversion to a monoacetate is noted as a method used in structural studies, details regarding the reaction conditions or the specific position of acetylation are not provided in the examined literature snippets. One source indicated that treatment with acetic anhydride-pyridine under certain conditions appeared to result in incomplete acetylation nih.gov.

Oxidation to Zapoterone

Another significant chemical transformation of this compound is its oxidation to a ketone, specifically referred to as zapoterone nih.govfishersci.cathegoodscentscompany.com. This oxidation is reported to be carried out using chromic acid nih.govfishersci.cathegoodscentscompany.com. The conversion of this compound, which contains a hydroxyl group, to a ketone (zapoterone) using an oxidizing agent like chromic acid provides chemical evidence for the presence of a secondary alcohol functional group in the this compound structure nih.gov. The resulting product, zapoterone, is described as a diketone nih.gov. The ultraviolet spectrum of zapoterone was also noted as providing information during the structural studies nih.gov.

Identification and Elucidation of Naturally Occurring this compound Analogs and Related Limonoids

This compound is classified as a C26 limonoid fishersci.cathegoodscentscompany.com. Limonoids are a large group of structurally diverse natural products predominantly found in plants of the Meliaceae and Rutaceae families nih.govmetabolomicsworkbench.org.

This compound has been isolated from several natural sources, notably from the seeds of Casimiroa edulis Llave et Lex (Rutaceae), commonly known as white sapote nih.govfishersci.cathegoodscentscompany.comnih.gov. It has also been reported in the stem bark of Clausena excavata and found in Clausena emarginata and Clausena anisata, all members of the Rutaceae family thegoodscentscompany.comchem960.comnih.gov. Its presence has also been noted in Micromelum species tcmsp-e.com.

Studies on the constituents of these plants have led to the identification of this compound alongside other related limonoids. In Casimiroa edulis, other limonoids and related compounds isolated include obacunone, 7α-obacunol, and deacetylnomilin fishersci.cathegoodscentscompany.comnih.gov. This compound's structure has been indicated through chemical transformations and spectroscopic analysis to be closely related to obacunone, with suggestions that it is 12α-hydroxyobacunone or 11β-hydroxyobacunone nih.govfishersci.cathegoodscentscompany.comwikidata.org. The nuclear Overhauser effect has been used to support the assignment of this compound as 11β-hydroxyobacunone wikidata.org.

Other limonoids frequently encountered in citrus fruits and related species, and sometimes discussed in the context of this compound's structural class, include limonin (B1675406) and nomilin (B1679832) metabolomicsworkbench.orgnih.gov. Clausenolide is another limonoid that has been found alongside this compound in Clausena anisata nih.gov. These related compounds share the characteristic modified triterpenoid (B12794562) skeleton of the limonoid class.

Biosynthesis and Metabolic Networks of Zapoterin

Terpenoid Biosynthesis Pathways in Plants

Terpenoids, including limonoids, are synthesized in plants from five-carbon isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.orgkegg.jp These precursor molecules are generated through two distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. frontiersin.orgfrontiersin.orgrsc.orgkegg.jplibretexts.org While both pathways produce IPP and DMAPP, they are typically localized in different cellular compartments in plants and contribute to the biosynthesis of different classes of terpenoids. rsc.orgkegg.jpbiorxiv.orgnih.gov

Mevalonate (MVA) Pathway

The Mevalonate (MVA) pathway is primarily located in the cytosol of plant cells. researchgate.netrsc.orgbiorxiv.orgnih.gov This pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by another condensation with a third acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org HMG-CoA is then reduced to mevalonate, which undergoes phosphorylation and decarboxylation to produce IPP. libretexts.org The MVA pathway is generally responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netfrontiersin.orgrsc.orgkegg.jpbiorxiv.orgnih.gov Studies involving isotopic labeling and the use of pathway-specific inhibitors have indicated that the MVA pathway contributes to the biosynthesis of limonoids in plants like Azadirachta indica (neem tree). frontiersin.orgnih.govdowntoearth.org.inpnas.org Inhibition of the MVA pathway with mevinolin has been shown to drastically decrease limonoid content. nih.govdowntoearth.org.in

Methylerythritol Phosphate (MEP) Pathway

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate or DOXP pathway, operates in the plastids of plant cells. rsc.orgkegg.jpbiorxiv.orgnih.gov This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials to produce IPP and DMAPP. diva-portal.org The MEP pathway is typically associated with the biosynthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as carotenoids and the phytol (B49457) side chain of chlorophylls. rsc.orgkegg.jpbiorxiv.org While the MVA pathway is considered the primary route for triterpenoid (B12794562) precursors like those leading to limonoids, some studies suggest potential interactions or differential contributions between the MVA and MEP pathways depending on the plant species and developmental stage. frontiersin.orgbiorxiv.orgnih.gov However, inhibition of the MEP pathway using fosmidomycin (B1218577) has been reported to not interfere with limonoid biosynthesis in neem cells, further supporting the dominant role of the MVA pathway for these compounds. nih.govdowntoearth.org.in

Here is a table summarizing the key characteristics of the MVA and MEP pathways in plants:

| Pathway | Primary Location in Plant Cells | Terpenoid Classes Produced (Generally) | Contribution to Limonoid Biosynthesis | Key Inhibitor |

| Mevalonate (MVA) | Cytosol | Sesquiterpenes, Triterpenes, Sterols | Primary contributor | Mevinolin |

| Methylerythritol Phosphate (MEP) | Plastids | Hemiterpenes, Monoterpenes, Diterpenes, Tetraterpenes, Carotenoids | Limited or indirect contribution | Fosmidomycin |

Note: This table is intended to be interactive, allowing users to sort or filter based on columns.

Specific Enzymatic Steps in Limonoid Biosynthesis

The biosynthesis of limonoids from the triterpenoid precursors involves a series of complex enzymatic modifications, including cyclization, oxidation, rearrangement, and the characteristic loss of four carbon atoms to form the tetranortriterpenoid structure with a furan (B31954) ring. acs.orgresearchgate.netnih.gov While the complete biosynthetic pathway for many limonoids, including Zapoterin, is still being elucidated, several key enzymatic families are known to play crucial roles. biorxiv.orgresearchgate.netnih.govacs.org

The initial step in triterpenoid biosynthesis involves the cyclization of 2,3-oxidosqualene (B107256), a 30-carbon precursor derived from the MVA pathway, catalyzed by oxidosqualene cyclases (OSCs). researchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgpnas.org This cyclization leads to the formation of various triterpene scaffolds, such as tirucalla-7,24-dien-3β-ol or euphol, which are considered potential precursors for limonoids. researchgate.netresearchgate.netfrontiersin.orguea.ac.uk

Role of Prenyl Transferases

Prenyl transferases are enzymes that catalyze the sequential condensation of IPP and DMAPP units to form longer polyprenyl diphosphates, which serve as the precursors for squalene (B77637), the direct precursor of 2,3-oxidosqualene. kegg.jplibretexts.orgdiva-portal.org Farnesyl diphosphate synthase (FPP synthase) catalyzes the formation of farnesyl diphosphate (FPP) from IPP and DMAPP or IPP and geranyl diphosphate (GPP). kegg.jplibretexts.orgnih.gov Two molecules of FPP are then condensed by squalene synthase (SQS) to form squalene. frontiersin.orgfrontiersin.orgnih.gov While not directly involved in the later, complex modifications that define the limonoid structure, these prenyl transferases are essential for providing the foundational 30-carbon squalene skeleton from which protolimonoids are derived. frontiersin.orgfrontiersin.orgnih.gov

Cytochrome P450 Enzymes (CYPs) in Functionalization

Cytochrome P450 enzymes (CYPs) are a large and diverse superfamily of monooxygenases that play critical roles in the functionalization and diversification of plant natural products, including limonoids. acs.orgbiorxiv.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orguea.ac.uk CYPs catalyze various oxidative reactions such as hydroxylation, epoxidation, and cleavage reactions, which are essential for modifying the triterpene scaffold and introducing the characteristic functional groups and structural rearrangements found in limonoids. acs.orgbiorxiv.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orguea.ac.uk Specific CYPs have been implicated in the conversion of protolimonoids, such as melianol, into more complex limonoid structures, including those with the characteristic furan ring and seco-ring systems. acs.orgbiorxiv.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govuea.ac.uk For example, studies have identified specific CYP450s (e.g., CYP716AD4, CYP71CD1, CYP71BQ4) involved in the early steps of protolimonoid biosynthesis and the subsequent side chain cleavage and furan ring formation in species like Melia azedarach and Citrus sinensis. acs.orgbiorxiv.orgresearchgate.netuea.ac.uk The diversity of CYP enzymes contributes significantly to the vast structural variety observed within the limonoid class. uea.ac.uk

Glycosyltransferases in this compound Glycosylation

Glycosyltransferases (GTs), specifically UDP-glycosyltransferases (UGTs), are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar (such as UDP-glucose) to an acceptor molecule. cirad.frwikipedia.orgexpasy.orgresearchgate.net In the context of limonoid metabolism, glycosyltransferases are involved in the glycosylation of limonoid aglycones, converting them into their corresponding glycosides. cirad.frwikipedia.orgresearchgate.netresearchgate.netnih.govnih.gov This glycosylation can affect the solubility, biological activity, and taste of limonoids. cirad.frresearchgate.netnih.gov Limonoid glucosyltransferase (LGT), an enzyme classified as EC 2.4.1.210, specifically catalyzes the transfer of a glucose unit from UDP-glucose to limonoids, such as limonin (B1675406), to produce limonoid glucosides like glucosyl-limonin. cirad.frwikipedia.orgnih.govnih.gov This process is particularly relevant in citrus fruits, where the conversion of bitter limonoid aglycones to non-bitter limonoid glucosides by LGT contributes to the natural debittering process during fruit maturation. cirad.frresearchgate.netnih.govnih.gov While specific research detailing the glycosylation of this compound was not extensively found, it is plausible that similar glycosyltransferases could be involved in modifying this compound or its precursors, given that glycosylated limonoids are common. cirad.frresearchgate.net

Here is a table summarizing the roles of key enzyme families in limonoid biosynthesis:

| Enzyme Family | General Role in Terpenoid/Limonoid Biosynthesis | Specific Examples/Substrates (where known in limonoid context) |

| Prenyl Transferases | Catalyze formation of polyprenyl diphosphate precursors (e.g., FPP) for squalene | Farnesyl diphosphate synthase (FPP synthase), Squalene synthase (SQS) |

| Oxidosqualene Cyclases | Catalyze cyclization of 2,3-oxidosqualene to form triterpene scaffolds | AiOSC1, MaOSC1, CsOSC1 (implicated in protolimonoid formation) researchgate.netpnas.orgnih.gov |

| Cytochrome P450s (CYPs) | Catalyze oxidative modifications, rearrangements, and functional group introduction | CYP716AD4, CYP71CD1, CYP71BQ4 (involved in protolimonoid to limonoid conversion, furan formation) acs.orgbiorxiv.orgresearchgate.netuea.ac.uk |

| Glycosyltransferases (UGTs) | Catalyze the transfer of sugar moieties to limonoid aglycones (Glycosylation) | Limonoid glucosyltransferase (LGT; EC 2.4.1.210) cirad.frwikipedia.orgnih.govnih.gov |

Note: This table is intended to be interactive, allowing users to sort or filter based on columns.

Genetic and Genomic Basis of Biosynthetic Enzymes

The biosynthesis of specialized metabolites like this compound in plants involves complex pathways catalyzed by specific enzymes, which are encoded by genes. While the direct genetic and genomic basis specifically for this compound's biosynthetic enzymes is not extensively detailed in the search results, research into other plant secondary metabolites, such as alkaloids and limonoids, provides insights into the general principles. Biosynthetic enzymes are often organized into gene clusters or operons in some organisms, facilitating coordinated regulation. nih.gov Studies on other plant compounds indicate that their biosynthesis can involve enzymes from various metabolic pathways, including the terpenoid pathway, from which limonoids like this compound are derived. hmdb.caerpublications.com The genes encoding these enzymes can be influenced by various factors, including environmental stresses, which trigger the accumulation of specialized metabolites. scbg.ac.cnfrontiersin.org Research in plant metabolomics often integrates genomic and transcriptomic data to identify genes involved in the biosynthesis of specific metabolites. semanticscholar.org For instance, studies on caffeine (B1668208) biosynthesis in Ilex paraguariensis have identified genes encoding methyltransferase enzymes crucial for the pathway. elifesciences.org Similarly, research on lignin (B12514952) biosynthesis has identified genes encoding cytochrome P450 monooxygenases and scaffold proteins that organize these enzymes. nih.gov

Metabolomic Profiling in this compound-Producing Plants

Metabolomic profiling, the comprehensive analysis of metabolites in a biological system, is a key approach to understanding the distribution and factors influencing the levels of compounds like this compound in plants. scbg.ac.cnnih.gov This involves identifying and quantifying a wide range of small molecules. nih.gov

Comparative Metabolomics Across Plant Organs (e.g., seeds, bark, leaves, fruit)

The distribution of this compound can vary across different plant organs. Metabolomic studies in various plant species have shown distinct metabolite profiles in different tissues, such as seeds, bark, leaves, and fruits. tandfonline.combbc.co.uknih.gove3s-conferences.org For example, in Ulmus parvifolia, metabolomic analysis revealed differences in the distribution of triterpenoids and flavonoids between seeds and bark. tandfonline.com While a specific comparative metabolomic study focusing solely on this compound across all organs of a single plant species is not explicitly detailed in the provided results, this compound has been identified in the seeds, trunk, and root bark of Casimiroa edulis, as well as in citrus fruits, particularly the flesh and peels. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov This suggests that this compound accumulation is not uniform throughout the plant and can be organ-specific. Metabolomic profiling techniques, such as UPLC-Q-TOF MS, GC-MS, and HPLC, are used to analyze these variations in metabolite content across different plant parts. nih.govnih.govsemanticscholar.org

Influence of Cultivation Methods on Metabolite Profiles

Cultivation methods can significantly impact the phytochemical profiles of plants, including the levels of secondary metabolites like this compound. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org Environmental factors such as soil water content, lighting conditions, fertilization, and temperature, which are influenced by cultivation practices (e.g., open field, greenhouse, film mulching, tunnel farming), can affect the accumulation of various metabolites in fruits. mdpi.comresearchgate.netresearchgate.net For instance, a study on Satsuma mandarin (Citrus unshiu) showed that different cultivation methods influenced the levels of bitter compounds, including this compound, which in turn affected the fruit's sweetness. mdpi.comresearchgate.netresearchgate.net The soil water content, which varied with cultivation methods, was found to strongly influence taste perceptions and correlated with the levels of bitter compounds like this compound. mdpi.comresearchgate.netresearchgate.net Soil mineral content, such as phosphorus and potassium, also showed positive correlations with the levels of most secondary metabolites in this study. mdpi.comresearchgate.netresearchgate.net This highlights the significant role of cultivation practices in shaping the metabolome of this compound-producing plants.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants is a tightly regulated process, influenced by developmental stages, environmental cues, and internal signaling pathways. While specific regulatory mechanisms for this compound biosynthesis are not extensively detailed, general principles of plant metabolic regulation apply. The expression of genes encoding biosynthetic enzymes is a primary level of regulation. frontiersin.org Environmental stresses, both abiotic and biotic, are known to trigger the accumulation of specialized metabolites as defense mechanisms. scbg.ac.cnfrontiersin.org This suggests that the biosynthesis of this compound, a biopesticide, may be upregulated in response to pathogen or pest attacks. Hormonal signaling pathways also play a role in regulating plant metabolism. nih.gov The organization of biosynthetic enzymes into metabolons or enzyme complexes can also contribute to the regulation and efficiency of metabolic pathways. nih.gov Research into the regulation of other plant compounds indicates that complex networks of transcription factors and signaling molecules are involved in controlling the biosynthesis of secondary metabolites. nih.govfrontiersin.org Further research is needed to elucidate the specific genetic and molecular mechanisms that regulate this compound biosynthesis.

Biological Activities and Mechanistic Investigations of Zapoterin in Preclinical Models

Antifungal Activity and Mechanisms

Zapoterin has been identified as an innovative antifungal agent derived from natural plant sources. biosynth.com Its antifungal properties have been investigated in research settings focusing on pathogenic fungi relevant to both agricultural and clinical contexts. biosynth.com

Inhibition of Pathogenic Fungi in Agricultural and Clinical Environments

Research indicates that this compound is utilized in studies aimed at inhibiting pathogenic fungi found in agricultural and clinical settings. biosynth.com Its potential applications extend to the development of resistant crop varieties and the exploration of new formulations for clinical antifungal treatments. biosynth.com Studies have shown that this compound exhibits antifungal activity against Pythium insidiosum, a fungus-like microorganism, demonstrating inhibitory effects comparable to established antifungal agents like terbinafine (B446) and itraconazole (B105839) in disc diffusion assays. researchgate.net

Disruption of Fungal Cell Membrane Integrity

A primary mode of action identified for this compound is the disruption of fungal cell membrane integrity. biosynth.com This disruption leads to increased permeability of the fungal cell membrane. biosynth.com

Targeting Ergosterol (B1671047) Components

The mechanism of action of this compound distinctly involves targeting ergosterol components. biosynth.com Ergosterol is a crucial sterol in the cell membranes of fungi, playing a vital role in maintaining membrane structure and function.

Inhibition of Fungal Proliferation

By disrupting cell membrane integrity and targeting ergosterol, this compound effectively inhibits fungal proliferation. biosynth.com This mechanism contributes to its potential as an antifungal agent.

Addressing Antifungal Resistance Mechanisms

The specificity and novel action of this compound make it a focal point for studies aimed at overcoming current antifungal resistance issues. biosynth.com Its distinct mechanism, targeting ergosterol and disrupting membrane integrity, offers a different approach compared to some conventional antifungals, potentially providing efficacy against resistant strains.

Preclinical data on the antifungal activity of this compound against Pythium insidiosum illustrates its inhibitory potential:

| Compound | Activity Against P. insidiosum (Disc Diffusion) | Comparison to Terbinafine/Itraconazole |

| This compound | Exhibited antifungal activity | Comparable activity shown |

| Terbinafine | Antifungal agent (Control) | - |

| Itraconazole | Antifungal agent (Control) | - |

Anticancer Activity and Molecular Mechanisms

Based on the available search results specifically for the compound this compound (the limonoid, PubChem CID 441812), detailed research findings and specific molecular mechanisms regarding its anticancer activity in preclinical models were not found. While some sources mention "zapotin" (a different compound, a polymethoxyflavone, PubChem CID 5281669) in the context of anticancer activity, this information pertains to a distinct chemical entity and is not applicable to this compound. Therefore, a thorough description of this compound's anticancer activity and molecular mechanisms based solely on the provided search results for this specific compound cannot be generated at this time.

In Vitro Cellular Studies

In vitro cellular studies are fundamental for evaluating the direct impact of a compound on cancer cells, allowing for controlled investigations into various cellular processes such as proliferation, apoptosis, and cell cycle progression.

Effects on Colon Cancer Cell Lines (e.g., HT-29, SW480, SW620)

Human colorectal cancer cell lines, including HT-29, SW480, and SW620, are widely utilized in cancer research due to their well-characterized genetic backgrounds and representation of different stages of colorectal cancer progression. nih.govsigmaaldrich.commdpi.com These cell lines serve as valuable models for assessing the efficacy and mechanisms of action of potential anti-cancer agents. Studies using colon cancer cell lines have revealed that this compound treatment can induce apoptosis and reduce colon carcinogenicity. nih.gov

Suppression of Cancer Cell Proliferation

Suppression of uncontrolled cell proliferation is a key strategy in cancer therapy. Research indicates that this compound treatment can reduce cancer cell viability and inhibit colony formation in breast cancer cell lines. nih.gov While specific quantitative data on the suppression of proliferation by this compound in HT-29, SW480, or SW620 colon cancer cell lines was not explicitly detailed in the provided search results, the observed reduction in viability and colony formation in other cancer models suggests a potential anti-proliferative effect. Inhibition of enzymes like ornithine decarboxylase (ODC), which is crucial for polyamine synthesis necessary for cell proliferation, is also a known strategy to limit cancer growth. researchgate.netnih.gov

Induction of Apoptosis (e.g., Bax/Bcl-2 Regulation)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 plays a significant role in determining cell fate. wikipedia.orguv.esembopress.orgmedsci.orgresearchgate.net An increased Bax/Bcl-2 ratio is often associated with the induction of apoptosis. medsci.org Studies have shown that this compound treatment can induce apoptosis in colon cancer cell lines. nih.gov While the precise mechanisms of Bax/Bcl-2 regulation by this compound in these specific cell lines were not fully elaborated in the provided search results, the induction of apoptosis suggests an impact on the intricate balance of pro- and anti-apoptotic proteins.

Cell Cycle Arrest (e.g., G2-M Phase Accumulation)

The cell cycle is a tightly regulated process that controls cell growth and division. Disrupting the cell cycle, leading to cell cycle arrest, is a common mechanism by which anti-cancer agents inhibit tumor growth. researchgate.netvhio.net Accumulation of cells in specific phases, such as the G2-M phase, indicates an interruption in the cell division process. Based on the provided search results, there was no explicit information detailing the effects of this compound on inducing cell cycle arrest, specifically G2-M phase accumulation, in HT-29, SW480, or SW620 colon cancer cell lines.

Modulation of Protein Kinase C epsilon (PKCε) Activity

Protein Kinase C epsilon (PKCε) is an isoform of the PKC family involved in various cellular signaling pathways, and its aberrant activity has been implicated in cancer development and progression. nih.govwikipedia.orgresearchgate.netelifesciences.org Modulation of PKCε activity can influence processes such as cell proliferation, survival, and apoptosis. Research suggests that zapotin (B192691) (referred to as Zapotin in some sources), a compound structurally related or identical to this compound, can selectively activate protein kinase C epsilon, leading to its down-modulation. dntb.gov.ua Furthermore, Zapotin has been reported to modulate PKCε signaling to induce programmed cell death in HeLa cells and impact PKCε-mediated metabolic signaling in breast cancer cells. nih.gov These findings suggest that modulation of PKCε activity may be a relevant mechanism contributing to this compound's biological effects.

Inhibition of Autophagosome Formation and LC3 Protein Levels

Studies have indicated that this compound can influence the process of autophagy, a cellular degradation and recycling pathway. In HeLa cells, treatment with this compound has been shown to result in the inhibition of autophagosome formation. This effect was accompanied by a decline in the levels of the microtubule-associated protein 1 light chain 3 (LC3) protein. nih.govchem960.com LC3 is a key protein involved in autophagosome formation, and its conversion from a cytosolic form (LC3-I) to a lipidated form (LC3-II) that associates with autophagosomal membranes is a widely used marker for autophagic activity. researchgate.netplantaedb.comhmdb.ca The decrease in LC3 protein levels observed upon this compound treatment suggests an inhibitory impact on the autophagy pathway. nih.govchem960.com

Activation of mTOR Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it plays a significant role in cancer. Research has demonstrated that this compound treatment leads to the activation of the mTOR pathway. nih.gov The activation of mTOR can have diverse downstream effects on cellular processes, and its interplay with autophagy is well-established, as mTOR is known to negatively regulate autophagy. plantaedb.com

Potential Anti-angiogenic Properties (e.g., MMP-9 Inhibition)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Matrix metalloproteinases (MMPs), particularly MMP-9, are enzymes involved in the degradation of the extracellular matrix and play a role in facilitating angiogenesis and cancer cell invasion. Flavonoids present in Casimiroa edulis, the plant source of this compound, have been investigated for their potential anti-angiogenic properties. Studies on compounds isolated from C. edulis, such as casedulones A and B, have shown that pre-treatment can suppress MMP-9 expression in LPS-mediated THP-1 cells. While these findings suggest that flavonoids from C. edulis may possess anti-angiogenic potential through mechanisms including MMP-9 inhibition, the direct inhibitory effect of this compound specifically on MMP-9 or angiogenesis requires further detailed investigation.

Preclinical In Vivo Carcinogenesis Models

Preclinical in vivo models are essential for evaluating the potential of compounds to prevent or inhibit the development and progression of cancer in a living system. This compound has been studied in such models, particularly in the context of colon carcinogenesis.

Reduction of Aberrant Crypt Foci (ACF) in Murine Models

Aberrant crypt foci (ACF) are recognized as early preneoplastic lesions in the colon and are often used as intermediate biomarkers in studies of colon carcinogenesis. Studies using murine models treated with a carcinogen, such as azoxymethane (B1215336) (AOM), have investigated the effect of this compound on the formation of ACF. Administration of this compound has been shown to reduce the number of ACF in the colons of AOM-treated mice. The reduction in ACF suggests that this compound possesses chemopreventive activity by inhibiting the formation of these early lesions.

The following table presents representative data on the effect of this compound on the mean number of ACF in a murine model:

| Treatment Group | Dose (mg/kg BW) | Mean Number of ACF |

| Control | - | 14.0 ± 2.3 |

| This compound-treated | 5.0 | 6.2 ± 1.7 |

| This compound-treated | 10.0 | 4.6 ± 1.4 |

*Data is representative of findings in a murine colon carcinogenesis model.

Prevention of Carcinogenesis Biomarker Loss (e.g., Hexosaminidase)

In addition to reducing ACF formation, this compound has also demonstrated the ability to prevent the loss of certain biomarkers associated with normal colonic function that are often decreased during carcinogenesis. Hexosaminidase, a lysosomal enzyme typically active in normal colonic crypts, shows decreased activity in a significant percentage of ACF. Studies in AOM-treated mice have shown that this compound treatment significantly prevented the loss of hexosaminidase in the colon, further supporting its chemopreventive potential.

Antioxidant Activity and Related Pathways

This compound has demonstrated antioxidant activity, a property often associated with the modulation of oxidative stress and the scavenging of free radicals. researchgate.netresearchgate.netnih.govchem960.comresearchgate.netbiochemjournal.comscribd.com

Free Radical Scavenging Activity (e.g., ABTS•+ Assay)

Studies have investigated this compound's ability to scavenge free radicals. This activity is commonly assessed using assays such as the ABTS•+ assay. researchgate.netresearchgate.netresearchgate.net While specific data points for this compound's performance in these assays were not detailed in the provided snippets, the mention of free radical scavenging activity indicates this as a studied aspect of its antioxidant profile. researchgate.netresearchgate.netresearchgate.net

Modulation of Oxidative Stress Markers

This compound's impact on markers of oxidative stress has been examined. chem960.com This suggests research has looked at how this compound might influence the levels of molecules indicative of oxidative damage or imbalance within biological systems.

Impact on Endogenous Antioxidant Defense Systems

Investigations have also explored this compound's potential influence on the body's own antioxidant defense systems. chem960.com This could involve studying its effects on the activity or expression of enzymes and other molecules that protect against oxidative damage.

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

This compound has been investigated for its antiviral properties. nih.govbiochemjournal.com Specifically, its potential to inhibit HIV-1 reverse transcriptase has been explored. nih.govbiochemjournal.com Inhibition of this enzyme is a common target for antiviral therapies against HIV.

Antibacterial Activity

Research indicates that this compound possesses antibacterial activity. nih.govbiochemjournal.com This suggests that the compound may have effects against various types of bacteria.

Neuropharmacological Activities

Studies have also explored the neuropharmacological activities of this compound. researchgate.net While specific mechanisms or detailed findings were not extensively provided in the available information, its mention in the context of neuropharmacology suggests potential effects on the nervous system. researchgate.net Some sources broadly associate this compound with anticonvulsant and sedative properties, as well as potential neuroprotective benefits. researchgate.netresearchgate.net

Anticonvulsant Effects

Research into the anticonvulsant effects of this compound is often presented within studies investigating extracts from plants containing the compound. While some plant extracts containing this compound have demonstrated anticonvulsant activity in preclinical models, direct evidence specifically detailing the anticonvulsant effects and mechanisms of isolated this compound in these models appears limited in the provided search results. Studies on the anticonvulsant activity of Zapoteca portoricensis root extract, which contains various compounds, showed significant dose-dependent anticonvulsant activity and protection against chemically-induced convulsions in mice. naturalspublishing.com The extract and its fractions delayed the onset of myoclonic spasms and tonic-clonic phases in pentylenetetrazole (PTZ) and strychnine (B123637) (STR)-induced seizure models. naturalspublishing.com For instance, the ethyl acetate (B1210297) and methanol (B129727) fractions at 400 mg/kg significantly delayed the onset of myoclonic spasms and tonic-clonic phases, respectively, against PTZ-induced convulsions. naturalspublishing.com The ethyl acetate fraction (200 and 400 mg/kg) and methanol extract (400 mg/kg) provided 100% protection in mice, comparable to diazepam (3 mg/kg). naturalspublishing.com Against strychnine-induced convulsions, the methanol and hexane (B92381) fractions at 400 mg/kg offered the highest delay in onset time and protected a percentage of mice against seizure deaths. naturalspublishing.com While these studies indicate potential anticonvulsant compounds within such extracts, the specific contribution and mechanism of isolated this compound to this activity require further dedicated investigation.

Anxiolytic-like Effects

Similar to anticonvulsant effects, the anxiolytic-like properties associated with this compound are frequently reported in the context of plant extracts containing the compound. Extracts of Casimiroa edulis leaves, which are known to contain this compound, have been investigated for sedative and sleep-inducing effects. researchgate.net In animal models of anxiety, both aqueous and hydroalcoholic extracts of Casimiroa edulis leaves induced anxiolytic-like effects in rats subjected to specific tests. researchgate.net While these findings suggest that compounds within Casimiroa edulis, potentially including this compound, may possess anxiolytic properties, studies specifically isolating and evaluating the anxiolytic-like effects and underlying mechanisms of this compound itself in preclinical models are not prominently detailed in the provided search results. Research on other flavonoids has shown anxiolytic-like effects in animal tests, often involving the GABAergic system. biorxiv.orgresearchgate.netbiointerfaceresearch.com However, a direct link between this compound's anxiolytic activity and the GABAergic system or other specific mechanisms is not explicitly established in the provided information.

Antidepressant-like Effects

This compound and extracts containing it have shown antidepressant-like effects in preclinical investigations. The hexane extract of Casimiroa pubescens, from which this compound has been isolated along with other compounds, demonstrated antidepressant-like activity in the forced swim test (FST) in mice. researchgate.netresearchgate.net Studies indicated that multiple administrations of the extract provided a stronger effect compared to a single administration. researchgate.netresearchgate.net Furthermore, a combination of the hexane extract at 7.5 mg/kg and imipramine (B1671792) at 12.5 mg/kg showed a notable effect. researchgate.netresearchgate.net Zapotin, a related polymethoxyflavone, has also been reported to act as an antidepressant-like agent in experimental models. mdpi.comdntb.gov.ua While the precise mechanisms of this compound's antidepressant-like effects are not extensively detailed in the provided snippets, research on other antidepressant agents often involves modulation of neurotransmitter levels, such as serotonin, noradrenaline, and dopamine, or pathways like the BDNF/TrkB and PI3K/Akt/mTOR signaling pathways. frontiersin.orgnih.gov

Derivatives and Structure Activity Relationship Sar Studies of Zapoterin

Synthesis and Characterization of Zapoterin Derivatives

The synthesis and characterization of derivatives are crucial steps in SAR studies. This process involves chemically modifying the parent compound, this compound, to create new analogs with varied structural features. These modifications can include alterations to functional groups, changes in the carbon skeleton, or the addition of new moieties.

While specific detailed synthetic routes for a wide range of this compound derivatives are not extensively detailed in the provided search results, the conversion of this compound into a monoacetate and its oxidation to the ketone, zapoterone, using chromic acid have been reported. researchgate.net These transformations represent initial steps in generating derivatives to probe the impact of modifications at specific positions on the this compound scaffold.

Characterization of synthesized derivatives typically involves a combination of spectroscopic techniques to confirm their structures and purity. Common methods include Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS), including ESI mass spectrometry. d-nb.infosciopen.comcsic.esnih.govchemmethod.com These techniques provide detailed information about the functional groups, carbon-hydrogen framework, and molecular weight of the synthesized compounds, ensuring the correct structure has been obtained.

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications to a compound can significantly impact its biological potency and selectivity. gardp.orgimmutoscientific.com Potency refers to the amount of a compound required to produce a given effect, while selectivity relates to a compound's ability to exert its effects on a specific biological target without affecting others. nih.gov

For limonoids like this compound, the presence of a spirocyclic core and oxygenated groups (such as ketones and epoxides) are considered key features that enhance reactivity and interaction with biological targets. vulcanchem.com Although specific data on the SAR of this compound derivatives is limited in the provided context, studies on other limonoids highlight the importance of their structural features for biological activities such as anticancer effects. thegoodscentscompany.com For instance, studies on citrus limonoids like obacunone (B191991) and limonin (B1675406) have investigated their effects on cancer cells. thegoodscentscompany.com

General SAR principles suggest that even subtle changes in functional groups or their positions on the core structure can alter binding affinity to biological targets, membrane permeability, metabolic stability, and ultimately, biological activity. wikipedia.orgimmutoscientific.comcreative-proteomics.com For example, the presence or absence of hydroxyl groups, the nature of ester linkages, or modifications to the furan (B31954) ring can all influence how a limonoid interacts with enzymes, receptors, or cellular pathways.

Bio-inspired Synthesis Approaches

Bio-inspired synthesis approaches aim to mimic natural biosynthetic pathways to create complex molecules in the laboratory. dntb.gov.uaresearchgate.netgrafiati.com For natural products like this compound, which are derived from intricate biological processes, understanding and replicating these pathways can offer efficient and potentially more sustainable routes to the compounds and their analogs.

Limonoids are biosynthetically derived from the triterpene precursor squalene (B77637). fishersci.com The biosynthesis involves complex scaffold rearrangements and modifications catalyzed by a series of enzymes. nih.govfrontiersin.org While the complete biosynthetic route for all limonoids is still being elucidated, research has identified enzymes involved in key steps, such as the formation of the signature furan ring and subsequent modifications. nih.govfrontiersin.org

Bio-inspired synthesis of related compounds, such as zapotin (B192691) (a polymethoxyflavone, not a limonoid, but mentioned in the context of Casimiroa pubescens which also contains this compound), has been explored, utilizing substrates and reactions that mirror proposed natural routes. dntb.gov.uaresearchgate.netgrafiati.commdpi.com These approaches can provide access to compounds with specific stereochemistry and functional group arrangements that are challenging to achieve through traditional synthetic methods. Applying bio-inspired strategies to this compound synthesis could potentially lead to novel derivatives or more efficient production methods.

Comparative Analysis with Other Limonoids and Triterpenoids

This compound belongs to the limonoid class, which is a subgroup of triterpenoids. hmdb.canih.gov Triterpenoids are a large and diverse group of natural products derived from squalene, characterized by a C30 skeleton. fishersci.comnih.govnih.gov Limonoids, in contrast, are C26 triterpenoids that have undergone significant structural rearrangements, including the loss of four carbons and the formation of a furan ring. nih.gov

Comparative analysis of this compound with other limonoids, such as limonin and nomilin (B1679832), and with other classes of triterpenoids, like dammaranes or oleananes, is essential for understanding its unique structural features and potential biological profile. wikipedia.orgnih.govwikidata.orgmdpi.comwikipedia.org

Limonin and nomilin are well-known citrus limonoids that contribute to the bitterness of citrus fruits. wikipedia.orgwikidata.orgmdpi.com They share the characteristic limonoid scaffold but differ in their oxygenation patterns and the presence of additional functional groups. For example, limonin is a furanolactone. wikipedia.org Limonilic acid, a derivative synthesized from limonin, possesses additional hydroxyl and carboxylic acid groups compared to limonin. vulcanchem.com These structural differences lead to variations in properties like molecular weight and solubility. vulcanchem.com

Understanding the structural similarities and differences between this compound and other related compounds helps in classifying them chemotaxonomically and can guide research into potential new sources or applications based on known activities of similar structures. researchgate.net

Ecological and Agricultural Significance of Zapoterin

Role in Plant Defense Mechanisms

Plants have evolved complex defense systems to protect themselves from a variety of threats, including pathogens and herbivores. scitechnol.comapsnet.org These mechanisms often involve the production of specialized chemical compounds, such as terpenoids and alkaloids, which can deter feeding or inhibit the growth of harmful organisms. scitechnol.comtut.ac.za Zapoterin is identified as one such natural compound contributing to a plant's intrinsic defense capabilities. biosynth.comindiabioscience.org

Intrinsic Antifungal Properties in Plant Host Defense

This compound exhibits intrinsic antifungal properties, acting against fungal pathogens that can cause significant damage to plants. biosynth.combiosynth.com Research indicates that this compound disrupts the cellular structure of fungal pathogens, leading to their inhibition and death. biosynth.com Another proposed mechanism involves the disruption of fungal cell membrane integrity by targeting ergosterol (B1671047) components, which are crucial for maintaining the structure of fungal cell walls and inhibiting proliferation. biosynth.com This mode of action highlights this compound's potential as a defense molecule within host plants.

Insect Feeding-Deterrent Activity

Beyond its antifungal effects, this compound is also associated with defense against insect herbivores. Compounds acting as feeding deterrents are a significant part of a plant's defense strategy, making plant tissues less palatable or harmful to insects. scitechnol.comtut.ac.za this compound has been identified in plants known for their use in traditional insect pest control, suggesting a role in deterring insect feeding. tut.ac.zaup.ac.za Studies screening plant extracts for feeding deterrent activity against insects have included this compound, indicating its relevance in this defense mechanism. nih.gov

Potential in Agricultural Biotechnology

The natural defensive properties of this compound lend themselves to potential applications in agricultural biotechnology, particularly in developing sustainable pest and disease management strategies. Its origin and targeted action align with the growing demand for environmentally friendly agricultural inputs. biosynth.com

Development of Crop Varieties with Enhanced Resistance

The understanding of this compound's role in plant defense mechanisms suggests its potential in the development of crop varieties with enhanced resistance to fungal pathogens and insect pests. biosynth.com By identifying the genetic and biochemical pathways involved in this compound production or by exploring methods to introduce or enhance these pathways in susceptible crops, it may be possible to develop plants with improved natural defenses. frontiersin.orgfrontiersin.org This approach aligns with efforts in agricultural biotechnology to improve crop resilience through targeted genetic modifications and leveraging natural resistance mechanisms. nih.govdanforthcenter.org

Environmentally Benign Biopesticide Applications

This compound is recognized as a biopesticide, a category of pest management tools derived from natural sources. biosynth.com Its natural origin and specific mode of action make it a sought-after alternative to synthetic pesticides, offering an environmentally friendly solution. biosynth.com Unlike broad-spectrum chemical pesticides that can harm beneficial insects and microorganisms, this compound's targeted activity reduces collateral damage, contributing to healthier agricultural ecosystems. biosynth.com The use of biopesticides like this compound is a key component of sustainable farming practices and non-chemical pest management strategies. biosynth.comfrontiersin.org

Strategies for Minimizing Resistance Development in Target Organisms

A significant challenge in pest and disease management is the development of resistance in target organisms to control agents. eppo.intmdpi.com Strategies for minimizing resistance development are crucial for the long-term efficacy of any pest control method. ucanr.eduresearchgate.net While specific resistance management strategies solely focused on this compound are not detailed in the provided information, general principles for biopesticides and targeted compounds apply. The specificity of this compound's biochemical interactions is suggested to contribute to minimal resistance development among target organisms, potentially increasing the longevity of its efficacy compared to less targeted agents. biosynth.com General strategies for managing pesticide resistance include rotating applications among different modes of action, using integrated pest management (IPM) approaches that combine various control methods, applying treatments only when necessary based on monitoring, and understanding the specific mode of action of the compound being used. eppo.intucanr.eduirac-online.org Implementing these principles in conjunction with this compound application can help to delay or minimize the evolution of resistance in fungal and insect populations.

Ecological Interactions and Functional Diversity within Plant Communities

This compound, a chemical compound identified as a limonoid hmdb.ca, and potentially also classified among alkaloids erpublications.comdokumen.pubresearchgate.net, plays a role in the complex ecological interactions that shape plant communities and influence their functional diversity. Plant secondary metabolites, such as limonoids and alkaloids, are known to mediate interactions between plants and other organisms, including herbivores, pathogens, and neighboring plants erpublications.comdokumen.pubresearchgate.netresearchgate.netnih.gov. These interactions are fundamental drivers of community structure and the maintenance of functional diversity, which refers to the range and value of traits present in a community that influence ecosystem functioning amazon.compreslia.czresearchgate.net.

One significant ecological role potentially mediated by this compound is plant defense. As a secondary metabolite associated with plant defense responses researchgate.netnih.gov, this compound may deter herbivores or inhibit the growth of pathogens. Studies indicate that secondary metabolites, including limonoids, are linked to plant defense mechanisms researchgate.netnih.gov. This compound has been described as a biopesticide derived from the Annonaceae plant family, acting by disrupting the cellular structure of fungal pathogens and pest organisms biosynth.com. This biopesticidal property suggests a direct role in plant-fungus and plant-insect interactions, which can influence the competitive balance and species composition within a plant community by affecting the performance of individual plants based on their susceptibility to pests and diseases. For instance, a plant producing this compound might experience less herbivore damage or disease, giving it a competitive advantage over less defended plants, thereby influencing local plant diversity and community structure. The presence of this compound has been noted in plants traditionally used for insect pest control, such as Clausena anisata tut.ac.za.

Furthermore, alkaloids, a class that may include this compound erpublications.comdokumen.pubresearchgate.net, are recognized for their allelopathic properties, acting as natural herbicides erpublications.comdokumen.pubresearchgate.net. Allelopathy involves the release of biochemicals by one plant that influence the growth, survival, and reproduction of other plants. If this compound exhibits allelopathic effects, its presence in the soil or exudates could inhibit the growth of competing plant species, thereby altering the composition and functional diversity of the plant community. Allelopathic compounds can affect various plant traits, including germination rates, seedling growth, and nutrient uptake, influencing which species can successfully establish and persist in a given area erpublications.comdokumen.pubresearchgate.net.

Advanced Analytical and Preclinical Research Methodologies in Zapoterin Studies

Advanced Chromatographic Techniques for Separation, Identification, and Quantification

The analysis of complex mixtures from natural products, such as the extracts of Casimiroa edulis from which Zapoterin is derived, necessitates the use of advanced chromatographic techniques. nih.govthermofisher.com High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the separation, identification, and quantification of non-volatile and thermally unstable compounds like flavonoids. thermofisher.comnih.gov In the context of this compound analysis, HPLC is typically coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector for quantification, often set at wavelengths around 254 nm or 265 nm where flavones exhibit strong absorbance. ru.ac.th

The separation is commonly achieved using reversed-phase (RP) columns, such as C18, which separate compounds based on their hydrophobicity. thermofisher.comnih.gov A gradient elution method, employing a mobile phase consisting of an aqueous component (often with an acid like phosphoric acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile, is typically used to resolve the various components in a plant extract. ru.ac.th

For more complex analyses and definitive identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.govthermofisher.com LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the determination of the molecular weight of this compound and providing structural information through fragmentation analysis (MS/MS). nih.govdntb.gov.ua This is particularly useful for phytochemical analysis of crude extracts where multiple compounds may co-elute or have similar UV spectra. thermofisher.com

Below is a table representing typical parameters for an HPLC method suitable for the analysis of this compound.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 1% Phosphoric Acid in Water | Aqueous component of the mobile phase, acid improves peak shape. |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute compounds. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV/DAD at 254 nm or 265 nm | Wavelength for optimal detection of the flavone chromophore. |

| Injection Volume | 10-20 µL | Standard volume for sample injection. |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

Sophisticated Spectroscopic and Spectrometric Approaches for Structural Confirmation

The unambiguous structural confirmation of this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques. nih.gov While chromatography can isolate and quantify the compound, these methods elucidate its precise molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete structure of organic molecules. nih.govnih.gov

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound (5,6,2',6'-tetramethoxyflavone), the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings and sharp singlets for the four methoxy groups at their characteristic chemical shifts.